クワノン E

概要

説明

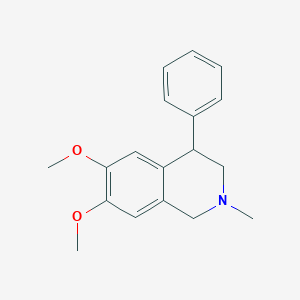

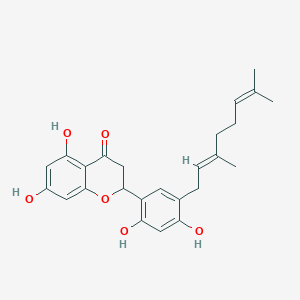

クワノンEは、クワ(モモイロクワ)の根皮から単離されたプレニル化フラボノイド化合物です。 クワノンEは、抗酸化、抗炎症、抗腫瘍作用など、多様な薬理作用が認められて注目されています .

科学的研究の応用

作用機序

クワノンEは、様々な分子標的および経路を通じてその効果を発揮します。

生化学分析

Biochemical Properties

Kuwanon E interacts with various biomolecules in biochemical reactions. For instance, it has been found to exhibit superior angiotensin-converting enzyme (ACE) inhibitory activity, primarily due to the presence of prenylated flavonoids . This interaction with ACE suggests that Kuwanon E may play a role in regulating blood pressure.

Cellular Effects

In cellular processes, Kuwanon E has been observed to have cytotoxic activity against THP-1 human monocytic leukemic cell line . This suggests that Kuwanon E may influence cell function by inducing cytotoxicity in certain cancer cells.

Molecular Mechanism

The molecular mechanism of Kuwanon E involves its interaction with key biomolecules. As mentioned earlier, it has been found to inhibit ACE, suggesting that it may exert its effects at the molecular level by inhibiting this enzyme

準備方法

合成経路と反応条件

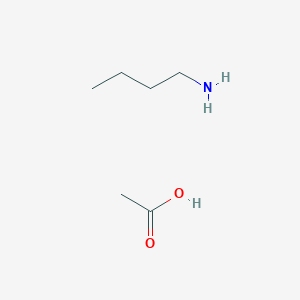

クワノンEは、ジエノフィル(主にカルコン)とデヒドロプレニルフェノールジエンの分子間[4+2]環状付加反応によって合成することができます . この反応は通常、穏やかな条件下で行われ、多くの場合、ジクロロメタンやエタノールなどの有機溶媒を用い、環状付加反応を促進するために触媒の存在が必要となる場合があります .

工業生産方法

クワノンEの工業生産は、主にクワの根皮からの抽出と精製によって行われます。 抽出プロセスでは、一般的にメタノールやエタノールなどの有機溶媒を使用して化合物を単離し、その後、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いてクワノンEを精製します .

化学反応の分析

反応の種類

クワノンEは、次のような様々な化学反応を起こします。

酸化: クワノンEは、酸化されてキノンやその他の酸化誘導体に変換することができます。

還元: 還元反応によって、クワノンEは対応する還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、クワノンEの様々な酸化体、還元体、および置換体を含み、それらは異なる生物活性を示す場合があります .

科学研究の応用

類似化合物との比較

特性

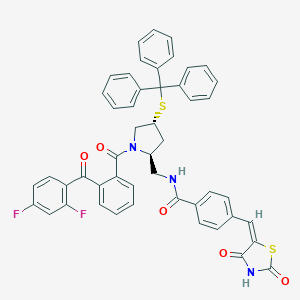

IUPAC Name |

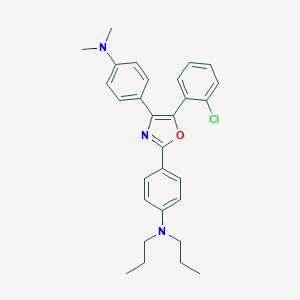

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHZVPRFLHEBR-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

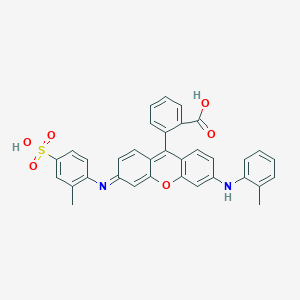

Physical Description |

Solid | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68401-05-8 | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 136 °C | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities of Kuwanon E reported in these research papers?

A1: Kuwanon E, a prenylated flavonoid found in Morus alba L. (white mulberry), exhibits a variety of biological activities. Several studies highlight its anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages and microglial cells [, ]. Furthermore, Kuwanon E has demonstrated anti-proliferative effects in certain cancer cell lines, specifically causing G1/S phase cell cycle arrest in THP-1 human leukemia cells []. It has also shown potential as a cholinesterase inhibitor, particularly against butyrylcholinesterase (BChE), suggesting possible applications in Alzheimer's disease research [, ].

Q2: How does Kuwanon E exert its anti-inflammatory effects?

A2: Research indicates that Kuwanon E's anti-inflammatory activity is mediated through the modulation of key signaling pathways. It inhibits the activation of the NF-κB pathway, a central player in inflammatory responses [, ]. Additionally, Kuwanon E can induce the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. This induction is mediated through the activation of the Nrf2 pathway, further contributing to its anti-inflammatory properties [].

Q3: What is known about the structure-activity relationship (SAR) of Kuwanon E and its analogs?

A3: Studies exploring structural modifications of Kuwanon E and related compounds have shed light on the importance of specific structural features for their activity. For instance, the presence of a prenyl group at the C-3 position appears crucial for the noncompetitive inhibition of cholinesterases []. In contrast, compounds lacking this prenyl substitution tend to exhibit a mixed mode of inhibition []. These findings highlight how subtle structural differences can significantly impact the mechanism of action and potency of these compounds.

Q4: Are there any studies investigating the combination of Kuwanon E with other compounds?

A4: While the provided research doesn't delve into specific combination therapies involving Kuwanon E, it highlights the compound's potential for multi-target activity. Its dual inhibitory effects on both glycogen synthase kinase 3β (GSK-3β) and acetylcholinesterase (AChE), as predicted by molecular docking studies, suggest its potential as a multi-target ligand for Alzheimer's disease []. Further research exploring synergistic effects with other compounds could be valuable.

Q5: What are the potential applications of Kuwanon E based on the current research?

A5: The research suggests several potential applications for Kuwanon E:

- Anti-inflammatory agent: Its ability to inhibit pro-inflammatory cytokine production and modulate key inflammatory pathways makes it a promising candidate for inflammatory diseases [, , , ].

- Cancer therapy: Its anti-proliferative effects on cancer cells, particularly inducing cell cycle arrest, warrant further investigation for its chemotherapeutic potential [].

- Neurodegenerative diseases: Its inhibitory activity against cholinesterases, especially BChE, and its predicted dual inhibition of GSK-3β and AChE make it a potential lead compound for Alzheimer's disease research [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。